molecular formula C29H24FN3O4 B297680 N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide

货号 B297680
分子量: 497.5 g/mol
InChI 键: VMZYCAWPWIFXRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide, also known as TAK-285, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2). HER2 is a member of the epidermal growth factor receptor family and is overexpressed in many types of cancer, including breast, gastric, and lung cancer. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide inhibits HER2 by binding to the intracellular domain of the receptor, which prevents the activation of downstream signaling pathways that promote cell proliferation and survival. N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has been shown to be highly selective for HER2 and does not inhibit other members of the epidermal growth factor receptor family.
Biochemical and Physiological Effects:
The inhibition of HER2 by N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells that overexpress HER2. N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.

实验室实验的优点和局限性

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has several advantages for lab experiments, including its high selectivity for HER2 and its ability to inhibit the growth of HER2-positive cancer cells. However, N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has some limitations, including its relatively low potency compared to other HER2 inhibitors and its limited solubility in aqueous solutions.

未来方向

There are several future directions for the development of N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide and other HER2 inhibitors. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to HER2 inhibitors. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, the optimization of the pharmacokinetic properties of HER2 inhibitors, such as their solubility and bioavailability, could improve their efficacy in clinical settings.

合成方法

The synthesis of N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis has been described in detail in several publications, including a patent by Takeda Pharmaceutical Company Limited.

科学研究应用

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide effectively inhibits the growth of cancer cells that overexpress HER2, including breast, gastric, and lung cancer cells. In vivo studies have demonstrated that N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide inhibits the growth of HER2-positive tumors in mouse models of cancer.

属性

产品名称

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide

分子式

C29H24FN3O4

分子量

497.5 g/mol

IUPAC 名称

N-(4-fluorophenyl)-2-[3-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide

InChI

InChI=1S/C29H24FN3O4/c1-36-23-15-13-22(14-16-23)33-28(32-26-8-3-2-7-25(26)29(33)35)19-5-4-6-24(17-19)37-18-27(34)31-21-11-9-20(30)10-12-21/h2-17,28,32H,18H2,1H3,(H,31,34)

InChI 键

VMZYCAWPWIFXRN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC(=O)NC5=CC=C(C=C5)F

规范 SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC(=O)NC5=CC=C(C=C5)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。